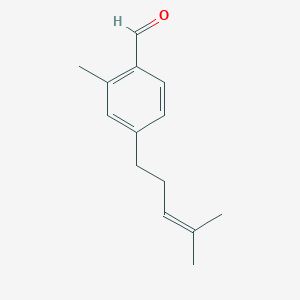
2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde is an organic compound with a complex structure It is characterized by a benzaldehyde core substituted with a methyl group and a 4-methylpent-3-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde typically involves the alkylation of a benzaldehyde derivative. One common method is the Friedel-Crafts alkylation, where benzaldehyde is reacted with 4-methylpent-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and alkyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 2-Methyl-4-(4-methylpent-3-en-1-yl)benzoic acid.
Reduction: 2-Methyl-4-(4-methylpent-3-en-1-yl)benzyl alcohol.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzaldehyde: Lacks the 4-methylpent-3-en-1-yl group, making it less complex.
2-Methylbenzaldehyde: Lacks the 4-methylpent-3-en-1-yl group, resulting in different chemical properties.
4-Methyl-3-pentenylbenzaldehyde: Similar structure but with variations in the alkyl chain.
Uniqueness
2-Methyl-4-(4-methylpent-3-en-1-yl)benzaldehyde is unique due to the presence of both a methyl group and a 4-methylpent-3-en-1-yl group on the benzaldehyde core. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
61447-93-6 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2-methyl-4-(4-methylpent-3-enyl)benzaldehyde |
InChI |
InChI=1S/C14H18O/c1-11(2)5-4-6-13-7-8-14(10-15)12(3)9-13/h5,7-10H,4,6H2,1-3H3 |
Clave InChI |
AXEKHOSMGWKXLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCC=C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


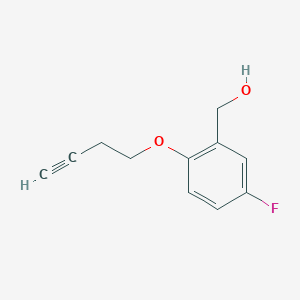
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
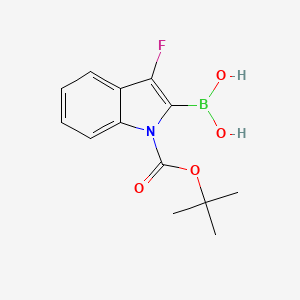
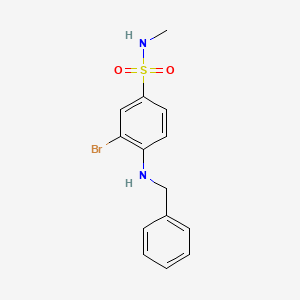
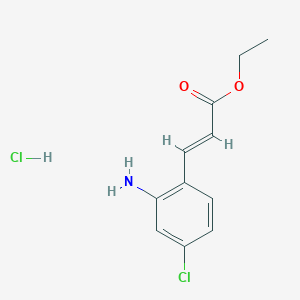
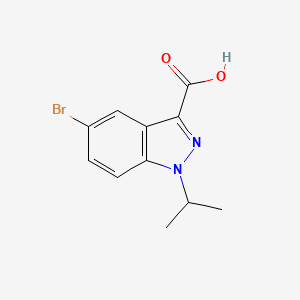
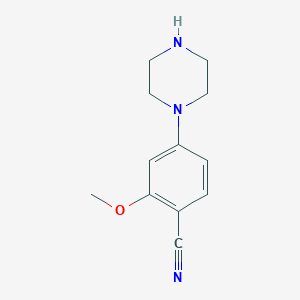

![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981921.png)
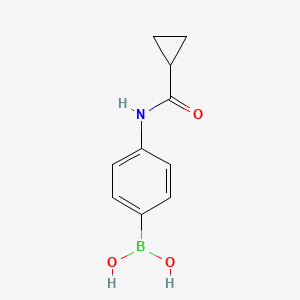
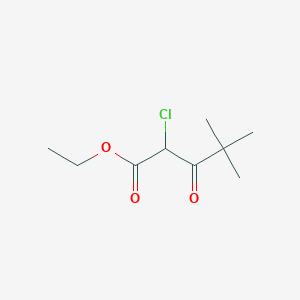
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
![[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
